molecular formula C17H19ClN4O2 B2490774 2-(4-chlorophenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396869-75-2

2-(4-chlorophenoxy)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No. B2490774
CAS RN: 1396869-75-2
M. Wt: 346.82
InChI Key: OONJKKFIZKOKKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The crystal structures of closely related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, provide insights into the molecular conformation, including folded conformations and intramolecular hydrogen bonding that stabilize the structure. These structural features are critical for understanding the molecular interactions and stability of such compounds (S. Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinyl compounds, as illustrated by their reactions with phosgene to produce novel pyridopyrimidinones, showcases the versatility of these molecules in undergoing chemical transformations. This reactivity is pivotal for the synthesis of derivatives with enhanced biological or physical properties (H. L. Yale & E. Spitzmiller, 1977).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as the study of vibrational spectroscopic signatures and the effect of rehybridization on molecules like N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, provide valuable information on the physical characteristics, including stability and molecular interactions, which are crucial for the application and handling of these compounds (S. J. Jenepha Mary et al., 2022).

Chemical Properties Analysis

The chemical properties of compounds within this class, especially their interaction with various reagents and conditions, underscore their chemical versatility and potential for modification. Studies, such as the oxidation reactivity channels explored for related pyridinyl acetamides, provide insights into the chemical behavior and potential pathways for derivative synthesis, which can be pivotal for pharmaceutical and agricultural applications (Sylvie L. Pailloux et al., 2007).

Scientific Research Applications

Synthesis and Material Science Applications

Three-Component Reactions and Polymer Complex Formation

Klimova et al. (2013) detailed a study on the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives along with polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This work underscores the synthetic versatility of pyrimidine and piperidine derivatives in creating complex molecular architectures and materials with potential application in material science and catalysis (Klimova et al., 2013).

Antimicrobial Activity

Synthesis of Antimicrobial Agents

Hossan et al. (2012) synthesized a series of pyrimidinones, oxazinones, and their derivatives exhibiting significant antibacterial and antifungal activities. This research highlights the potential of pyrimidine derivatives as lead compounds for developing new antimicrobial agents, emphasizing their relevance in addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

Herbicidal Activity

Novel Herbicidal Compounds

Antiamoebic and Pharmacological Evaluations

Antiamoebic Activity

Parveen et al. (2010) explored the antiamoebic activity of 6-ferrocenyl-4-aryl-2-substituted pyrimidine derivatives, identifying compounds with potent activity against Entamoeba histolytica. This study demonstrates the potential of pyrimidine derivatives in the development of treatments for amoebiasis, a significant parasitic disease (Parveen et al., 2010).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-4-6-14(7-5-13)24-11-17(23)21-15-10-16(20-12-19-15)22-8-2-1-3-9-22/h4-7,10,12H,1-3,8-9,11H2,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONJKKFIZKOKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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